molecular formula C12H14ClN3 B1525450 4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1315368-21-8

4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1525450
M. Wt: 235.71 g/mol
InChI Key: BNYZUMKHXIRSNT-UHFFFAOYSA-N
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Description

Pyrazoles are a type of compound that have a five-membered aromatic ring with two nitrogen atoms . They are used in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Isoquinolines, on the other hand, are compounds with a two-ring structure that includes a benzene ring and a pyridine ring. They are found in a number of natural products and are used in the production of various drugs.


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Isoquinolines can be synthesized through methods such as the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.


Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms . Isoquinolines have a two-ring structure that includes a benzene ring and a pyridine ring.


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions due to the presence of nitrogen atoms in the ring. They can act as ligands in coordination chemistry, participate in cycloaddition reactions, and undergo various substitution and addition reactions .


Physical And Chemical Properties Analysis

Pyrazoles are generally stable compounds that are soluble in common organic solvents . The physical and chemical properties of isoquinolines can vary greatly depending on their specific structure and the functional groups they contain.

Scientific Research Applications

Antioxidant Applications in Lubricating Greases

Compounds similar to 4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, specifically quinolinone derivatives, have been synthesized and evaluated for their antioxidant efficiency in lubricating greases. These compounds demonstrate significant potential in reducing oxidation, suggesting their applicability in enhancing the lifespan and efficiency of lubricants (Hussein, Ismail, & El-Adly, 2016).

Antimicrobial Activity

Quinoline derivatives bearing pyrazoline and pyridine analogues have shown promising antimicrobial activity against various bacterial and fungal strains. These compounds have been synthesized and tested for their antibacterial and antifungal efficacy, indicating their potential use in developing new antimicrobial agents (Desai, Patel, & Dave, 2016).

Anticonvulsant Activity

Research on pyrazolo[3,4-c]isoquinoline derivatives has explored their anticonvulsant properties. The synthesis of these compounds and the investigation into their effects on convulsion suggest a potential application in the treatment or management of seizure disorders (Paronikyan et al., 2004).

Synthesis of Antimicrobial Agents

The creation of new quinoline-2-pyrazoline-based thiazolinone derivatives as potential antimicrobial agents emphasizes the role of these compounds in combating microbial infections. These derivatives have been tested in vitro for their antimicrobial potency, showcasing their significance in pharmaceutical research (Desai, Joshi, & Rajpara, 2013).

Synthesis of Anticancer Agents

The development of novel oxazole derivatives containing the tetrahydroisoquinoline-2-yl pyrazol moiety has been explored for their anticancer activity. These compounds have been screened against various cancer cell lines, highlighting their potential in cancer therapy (Liu et al., 2009).

Catalytic Synthesis

The catalyzed synthesis of tetrahydroquinoline derivatives through domino reactions showcases the utility of similar compounds in facilitating efficient chemical reactions. These methodologies not only contribute to the synthesis of structurally complex molecules but also enhance selectivity and yield, underscoring their value in synthetic chemistry (Zhang & Li, 2002).

Safety And Hazards

Like all chemicals, pyrazoles and isoquinolines should be handled with care. They can cause skin and eye irritation, and may be harmful if ingested or inhaled .

Future Directions

Pyrazoles and isoquinolines continue to be areas of active research due to their wide range of applications. Researchers are developing new synthetic methods for these compounds and exploring their potential uses in various fields such as medicine, agriculture, and materials science .

properties

IUPAC Name

4-pyrazol-1-yl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.ClH/c1-2-5-11-10(4-1)8-13-9-12(11)15-7-3-6-14-15;/h1-7,12-13H,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYZUMKHXIRSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1)N3C=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

1315368-21-8
Record name Isoquinoline, 1,2,3,4-tetrahydro-4-(1H-pyrazol-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315368-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 3
4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 4
4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 5
4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 6
4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

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